NNRTIs-IN-1 -

NNRTIs-IN-1

Catalog Number: EVT-12527854
CAS Number:
Molecular Formula: C28H22N6O3
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NNRTIs-IN-1, classified as a non-nucleoside reverse transcriptase inhibitor, is a compound designed to combat human immunodeficiency virus type 1 (HIV-1). This class of drugs plays a crucial role in antiretroviral therapy due to their ability to inhibit the reverse transcriptase enzyme, which is essential for viral replication. The development of NNRTIs has been pivotal in enhancing the efficacy of HIV treatment regimens, particularly in cases where traditional therapies encounter resistance.

Source

The compound NNRTIs-IN-1 is derived from extensive medicinal chemistry research aimed at optimizing the pharmacological properties of existing non-nucleoside reverse transcriptase inhibitors. Recent studies have focused on synthesizing novel derivatives that exhibit improved potency and reduced toxicity while addressing issues related to drug resistance and solubility .

Classification

NNRTIs are categorized based on their mechanism of action and structural characteristics. They bind to the non-nucleoside inhibitor binding pocket (NNIBP) of reverse transcriptase, leading to conformational changes that inhibit the enzyme's activity. This classification distinguishes them from nucleoside reverse transcriptase inhibitors, which directly incorporate into the viral DNA chain and terminate elongation .

Synthesis Analysis

Methods

The synthesis of NNRTIs-IN-1 involves several strategic approaches:

  • Molecular Hybridization: This method combines different pharmacophoric elements from known inhibitors to create novel compounds with enhanced activity .
  • Structure-Based Design: Utilizing crystal structure data of reverse transcriptase and its complexes with existing NNRTIs allows for targeted modifications that optimize binding affinity and selectivity .
  • Prodrug Strategies: Some derivatives are designed as prodrugs, which are metabolized into active forms within the body, improving bioavailability and therapeutic effects .

Technical Details

The synthesis typically involves multiple steps, including:

  • Formation of key intermediates through reactions such as alkylation and cyclization.
  • Use of microwave-assisted synthesis for efficiency and yield improvement.
  • Purification processes like chromatography to isolate the final product with high purity .
Molecular Structure Analysis

Structure

Data

Crystallographic studies provide detailed insights into the molecular geometry, including bond lengths, angles, and spatial orientation relative to the enzyme's active site. Data collection often achieves resolutions around 2.3 to 3.0 Å, allowing for precise modeling of interactions between NNRTIs-IN-1 and reverse transcriptase .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of NNRTIs-IN-1 include:

  • Alkylation: Introducing alkyl groups to enhance lipophilicity and binding characteristics.
  • Cyclization: Forming cyclic structures that contribute to the rigidity necessary for effective binding.
  • Reduction: Converting functional groups to optimize pharmacokinetic properties.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure yield and purity at each step .

Mechanism of Action

NNRTIs-IN-1 inhibits HIV-1 reverse transcriptase by binding to the NNIBP, which is separate from the active site where nucleotides bind. This binding induces conformational changes in the enzyme, preventing it from properly synthesizing viral DNA. The inhibition does not involve direct competition with nucleotides but rather alters the enzyme's functionality through allosteric modulation .

Process

Upon administration, NNRTIs-IN-1 enters cells and binds to reverse transcriptase, stabilizing an inactive conformation that disrupts viral replication. Studies indicate that this mechanism can lead to unproductive complexes that hinder effective viral DNA synthesis without terminating the chain prematurely .

Physical and Chemical Properties Analysis

Physical Properties

NNRTIs-IN-1 typically exhibits:

  • Moderate solubility in aqueous solutions.
  • Stability under physiological conditions.
  • A melting point range that indicates thermal stability suitable for pharmaceutical formulations.

Chemical Properties

Key chemical properties include:

  • Molecular weight: Approximately 400–600 g/mol, depending on specific modifications.
  • Log P values indicating moderate lipophilicity, which aids in membrane permeability.
  • pKa values suggesting weakly acidic or basic characteristics influencing solubility profiles .
Applications

NNRTIs-IN-1 has significant applications in:

  • Antiretroviral Therapy: Used as part of combination therapies for HIV treatment, particularly in patients with drug-resistant strains.
  • Research: Serves as a model compound for studying resistance mechanisms and developing next-generation inhibitors with improved efficacy.
  • Pharmaceutical Development: Informing formulations aimed at enhancing bioavailability and patient compliance through innovative delivery methods .

Properties

Product Name

NNRTIs-IN-1

IUPAC Name

2-(4-cyanoanilino)-4-[4-(4-cyanophenyl)-2,6-dimethylphenoxy]-N-methoxypyrimidine-5-carboxamide

Molecular Formula

C28H22N6O3

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C28H22N6O3/c1-17-12-22(21-8-4-19(14-29)5-9-21)13-18(2)25(17)37-27-24(26(35)34-36-3)16-31-28(33-27)32-23-10-6-20(15-30)7-11-23/h4-13,16H,1-3H3,(H,34,35)(H,31,32,33)

InChI Key

MVAQSYPQKDUEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2C(=O)NOC)NC3=CC=C(C=C3)C#N)C)C4=CC=C(C=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.